Superior pH Stability: Eliminating Acidic Artifacts in Endosomal and Ischemic Studies
ZnAF-1F provides a 100-fold improvement in proton tolerance compared to the earlier ZnAF-1/ZnAF-2 probes, enabling reliable fluorescence measurements in acidic microenvironments where legacy probes fail. The ZnAF-1F·Zn2+ complex exhibits a pKa of 4.9, a substantial shift from the pKa of 6.2 for the non-fluorinated ZnAF-1/ZnAF-2 complexes, due to the electron-withdrawing effect of the 2',7'-difluoro substitution [1]. This results in stable fluorescence emission from the ZnAF-1F·Zn2+ complex around neutral and slightly acidic pH, whereas fluorescence from the ZnAF-1/ZnAF-2·Zn2+ complexes decreases significantly below pH 7.0 due to protonation of the fluorescein phenolic hydroxyl group [1].
| Evidence Dimension | pH Stability (pKa of Zn2+ complex) |
|---|---|
| Target Compound Data | pKa = 4.9 |
| Comparator Or Baseline | ZnAF-1 & ZnAF-2: pKa = 6.2 |
| Quantified Difference | ΔpKa = -1.3 units, representing a ~20-fold reduction in proton concentration required for quenching |
| Conditions | Physiological buffer, in vitro measurement of Zn2+ complex fluorescence |
Why This Matters
This quantifiable difference in pH robustness makes ZnAF-1F the appropriate selection for any study involving acidic cellular compartments (e.g., endosomes, lysosomes, secretory vesicles) or pathologies associated with tissue acidosis (e.g., ischemia), where data from earlier ZnAF probes would be confounded by pH-driven signal loss.
- [1] Hirano, T., Kikuchi, K., Urano, Y., & Nagano, T. (2002). Improvement and biological applications of fluorescent probes for zinc, ZnAFs. Journal of the American Chemical Society, 124(23), 6555-6562. https://doi.org/10.1021/ja025567p View Source
